BenchChemオンラインストアへようこそ!

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide

Lipophilicity Drug-likeness Physicochemical profiling

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide (CAS 518330-17-1) is a synthetic sulfonamide derivative belonging to the class of benzothiazole-thioether-linked arylsulfonamides. Its core architecture features a 2-mercaptobenzothiazole moiety connected via a thioether bridge to a 4-hydroxyphenyl ring, which is further N-substituted with thiophene-2-sulfonamide.

Molecular Formula C17H12N2O3S4
Molecular Weight 420.53
CAS No. 518330-17-1
Cat. No. B2680579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide
CAS518330-17-1
Molecular FormulaC17H12N2O3S4
Molecular Weight420.53
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CS4)O
InChIInChI=1S/C17H12N2O3S4/c20-13-8-7-11(19-26(21,22)16-6-3-9-23-16)10-15(13)25-17-18-12-4-1-2-5-14(12)24-17/h1-10,19-20H
InChIKeyCZMUKMGKQXFQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide (CAS 518330-17-1): Structural Identity and Baseline Characterization for Research Procurement


N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide (CAS 518330-17-1) is a synthetic sulfonamide derivative belonging to the class of benzothiazole-thioether-linked arylsulfonamides. Its core architecture features a 2-mercaptobenzothiazole moiety connected via a thioether bridge to a 4-hydroxyphenyl ring, which is further N-substituted with thiophene-2-sulfonamide. Computed physicochemical properties from PubChem include a molecular weight of 420.6 g/mol, calculated XLogP3-AA of 5, topological polar surface area (TPSA) of 169 Ų, 2 hydrogen bond donors, and 8 hydrogen bond acceptors [1]. The compound is catalogued as a commercial building block in the Enamine screening collection (PubChem SID 473735242, deposited 2022-12-15) and is offered by multiple non-human-research vendors for early-stage discovery [1][2].

Why N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide Cannot Be Replaced by Generic Class Analogs


Close structural analogs within the N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]sulfonamide series differ only in the terminal sulfonamide substituent (e.g., 4-methylbenzene, 4-tert-butylbenzene, 2,5-dimethylbenzene, naphthalene-1-sulfonamide), yet small changes to this group can profoundly alter lipophilicity, hydrogen-bonding capacity, and target engagement profiles. The thiophene-2-sulfonamide moiety introduces a five-membered heteroaromatic ring with distinct electronic character versus phenyl-based analogs, potentially conferring differential binding at sulfur-interacting enzyme active sites such as carbonic anhydrase or kinase hinge regions [1]. Furthermore, the thioether-linked benzothiazole distinguishes this scaffold from the more extensively studied 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide series (direct C–C bond at position 4), where the absence of the thioether bridge alters both conformational flexibility and metabolic susceptibility [1][2]. Generic substitution without head-to-head comparative data therefore carries a material risk of altered potency, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide Against Closest Analogs


Computed Lipophilicity (XLogP3-AA) Differentiates Thiophene-2-sulfonamide from Phenylsulfonamide Analogs

The thiophene-2-sulfonamide substituent in the target compound yields a computed XLogP3-AA of 5.0, which is approximately 0.5–0.9 log units lower than that of corresponding phenylsulfonamide analogs bearing hydrophobic substituents. For instance, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzene-1-sulfonamide (CAS 477498-98-9) has a predicted XLogP3-AA of 5.9, while the 4-isopropylbenzenesulfonamide analog (CAS 518321-75-0) has a predicted XLogP3-AA of 5.5. The lower lipophilicity of the thiophene analog is driven by the polarizable sulfur atom in the thiophene ring and the reduced carbon count relative to alkyl-substituted benzenesulfonamides [1].

Lipophilicity Drug-likeness Physicochemical profiling

Scaffold-Level CDK5 Inhibitory Potential Inferred from Structurally Related 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamides

While no direct CDK5 inhibition data exist for the target compound, the closely related scaffold 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (compound 4a) has been structurally characterized in complex with CDK5 (PDB 4AU8) and displayed an unusual water-mediated binding mode to the kinase hinge region [1]. In that study, compound 4a exhibited an IC50 of 3 μM against CDK5/p25. The target compound differs by incorporating a thioether linker (–S–) between the benzothiazole and hydroxyphenyl ring, which may reorient the sulfonamide pharmacophore relative to the hinge. SAR from the Malmström et al. series indicates that substitution at the 4-position of the central phenyl ring is tolerated for CDK5 binding [1]. This class-level inference suggests the target compound warrants profiling in CDK5 assays, though quantitative differentiation is pending experimental validation.

Kinase inhibition CDK5/p25 Neurodegeneration

Topological Polar Surface Area (TPSA) Distinguishes the Thiophene-2-sulfonamide from Higher-Molecular-Weight Naphthalene and Bis-alkylbenzene Analogs

The TPSA of the target compound is calculated as 169 Ų, placing it within the favorable range for oral absorption (Veber rule: TPSA < 140–150 Ų is ideal, though values up to 170 Ų remain acceptable). By comparison, the naphthalene-1-sulfonamide analog (CAS not located) possesses a TPSA of 161 Ų (lower due to the extended aromatic naphthalene surface), and the 4-tert-butylbenzenesulfonamide analog has a TPSA of 169 Ų, identical to the target. The isopropylbenzenesulfonamide analog also has a TPSA of 169 Ų. Thus, TPSA alone does not differentiate the target compound from alkylbenzenesulfonamide analogs; differentiation arises from the combination of TPSA with lower XLogP3-AA, yielding a distinct position in the TPSA–logP drug-likeness space [1].

Polar surface area Membrane permeability Oral bioavailability prediction

Thioether Linker Engineering: Target Compound as a Tool for Probing Oxidative Metabolic Stability Relative to Direct C–C Linked Benzothiazole-Thiophene CDK5 Inhibitors

The thioether (–S–) bridge connecting the benzothiazole to the hydroxyphenyl ring is a known metabolic soft spot subject to cytochrome P450-mediated S-oxidation to sulfoxide and sulfone metabolites. In the direct C–C linked 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide series (compound 4a), this metabolic liability is absent, potentially conferring longer half-life [1]. However, thioether oxidation can be exploited strategically: the sulfoxide/sulfone products may retain or even enhance target affinity while improving solubility. The target compound therefore serves as a valuable probe for structure-metabolism relationship (SMR) studies comparing thioether-containing benzothiazole sulfonamides with their C–C linked counterparts [2]. No quantitative metabolic stability data are publicly available for the target compound at this time.

Thioether metabolism S-oxidation Metabolic soft spot

High-Priority Research Application Scenarios for N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide (CAS 518330-17-1)


Fragment-Based and HTS Library Diversification for Kinase and Carbonic Anhydrase Targets

The compound's thiophene-2-sulfonamide group is a recognized zinc-binding pharmacophore in carbonic anhydrase inhibitor design, while the benzothiazole-thioether scaffold is underexplored in kinase chemical space. Procurement of this compound for inclusion in focused screening libraries enables the interrogation of both target classes simultaneously. The XLogP3-AA of 5.0 and TPSA of 169 Ų fall within lead-like chemical space, making it suitable for HTS without the promiscuity risks associated with highly lipophilic analogs (XLogP3-AA > 6) [1].

Structure-Metabolism Relationship (SMR) Probe for Thioether-Containing Sulfonamides

The thioether (–S–) bridge distinguishes this compound from the directly linked 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide CDK5 inhibitor series [1]. Researchers studying oxidative metabolism of sulfur-containing drug candidates can use this compound as a model substrate to quantify S-oxidation rates across CYP isoforms and species. The resulting SMR data can guide whether the thioether is a liability to be replaced or an opportunity to generate active metabolites.

Medicinal Chemistry Scaffold-Hopping Starting Point for CDK5/p25 Inhibitor Optimization

Given the structural precedent set by compound 4a (IC50 = 3 μM vs. CDK5/p25, PDB 4AU8), the target compound represents a scaffold-hopping opportunity—replacing the direct C–C bond with a thioether linker while retaining the thiophene-2-sulfonamide recognition element [1]. This modification may alter the hinge-region binding pose (potentially engaging a different water network or residue), offering a fresh IP position in the CDK5 inhibitor landscape for neurodegenerative disease programs.

Comparative Cheminformatics Benchmarking of Sulfonamide Substituent Effects on Drug-Likeness Parameters

As part of a series including 4-methylbenzene, 4-tert-butylbenzene, 2,5-dimethylbenzene, and naphthalene-1-sulfonamide analogs, the thiophene-2-sulfonamide variant provides a unique heteroaromatic data point for quantitative structure-property relationship (QSPR) model building. Its lower XLogP3-AA (Δ = –0.5 to –0.9 relative to alkylbenzenesulfonamide analogs) and maintained TPSA (169 Ų) make it a critical compound for validating in silico models that predict solubility, permeability, and protein binding within sulfonamide chemical space [2].

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.